molecular formula C17H31N4O15P3 B1381316 alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid CAS No. 402789-71-3

alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid

Cat. No. B1381316
M. Wt: 624.4 g/mol
InChI Key: DFCSTSJZPFEWMB-GZBFAFLISA-N
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Description

Thymidine is a pyrimidine deoxynucleoside. It’s the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . Thymidine triphosphate or TTP is one of the four nucleoside triphosphates that make up DNA .


Synthesis Analysis

Thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU). These appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases .


Chemical Reactions Analysis

Thymidine hypermodifications are synthesized through the post-replicative modification of 5-hydroxymethyluridine (5-hmdU) .


Physical And Chemical Properties Analysis

Thymidine exists in solid form as small white crystals or white crystalline powder. It has a molecular weight of 242.229 u and a melting point of 185 °C . Thymidine 5’-triphosphate has a chemical formula of C10H17N2O14P3 and an average molecular weight of 482.1683 .

Future Directions

The combinatorial permutations of thymidine hypermodification genes found in viral metagenomes from geographically widespread sources suggest an untapped reservoir of chemical diversity in DNA hypermodifications .

properties

IUPAC Name

[[(2R,3S,5R)-5-[5-[2-(6-aminohexylamino)-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N4O15P3/c18-5-3-1-2-4-6-19-14(23)7-11-9-21(17(25)20-16(11)24)15-8-12(22)13(34-15)10-33-38(29,30)36-39(31,32)35-37(26,27)28/h9,12-13,15,22H,1-8,10,18H2,(H,19,23)(H,29,30)(H,31,32)(H,20,24,25)(H2,26,27,28)/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCSTSJZPFEWMB-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N4O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid
Reactant of Route 2
alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid
Reactant of Route 3
alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid
Reactant of Route 4
alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid
Reactant of Route 5
alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid
Reactant of Route 6
alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid

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